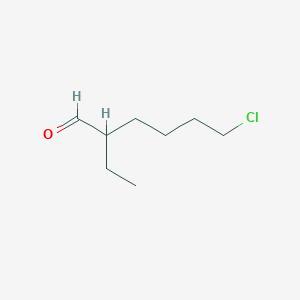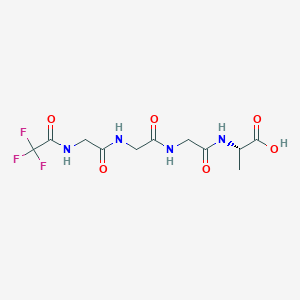
N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine is a synthetic compound characterized by the presence of a trifluoroacetyl group attached to a peptide chain consisting of three glycine residues and one L-alanine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine typically involves the stepwise addition of glycine residues to a protected alanine derivative. The trifluoroacetyl group is introduced using trifluoroacetic anhydride under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of the compound. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support and subsequently cleaved to yield the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide chain.
Reduction: Reduced forms of the peptide chain with altered functional groups.
Substitution: Peptide derivatives with new functional groups replacing the trifluoroacetyl group.
Wissenschaftliche Forschungsanwendungen
N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of novel materials and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The peptide chain may also play a role in determining the compound’s specificity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Trifluoroacetyl)glycylglycine
- N-(Trifluoroacetyl)-L-alanine
- N-(Trifluoroacetyl)glycylglycyl-L-alanine
Uniqueness
N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine is unique due to its specific peptide sequence and the presence of the trifluoroacetyl group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
55532-97-3 |
|---|---|
Molekularformel |
C11H15F3N4O6 |
Molekulargewicht |
356.26 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[2-[[2-[(2,2,2-trifluoroacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H15F3N4O6/c1-5(9(22)23)18-8(21)4-16-6(19)2-15-7(20)3-17-10(24)11(12,13)14/h5H,2-4H2,1H3,(H,15,20)(H,16,19)(H,17,24)(H,18,21)(H,22,23)/t5-/m0/s1 |
InChI-Schlüssel |
FELPEKFMEWYBAD-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(F)(F)F |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


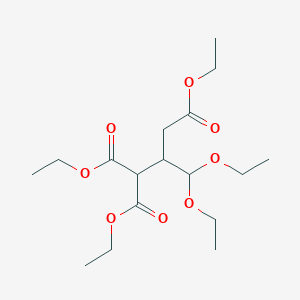
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
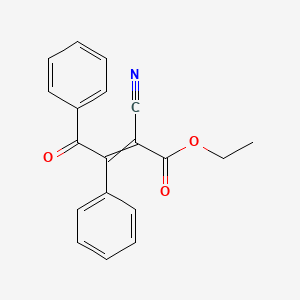
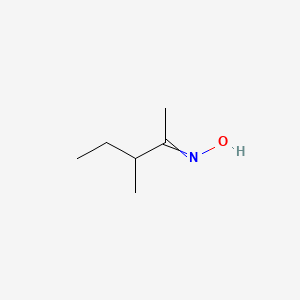

![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
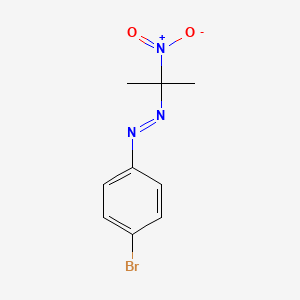
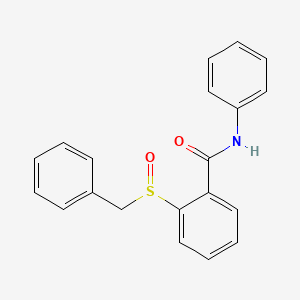
![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
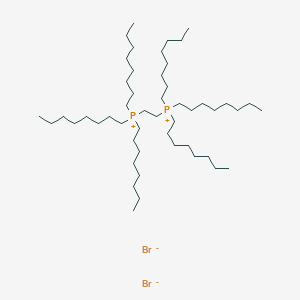
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
